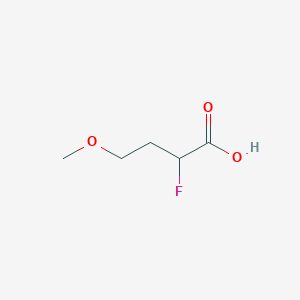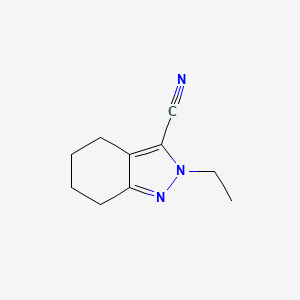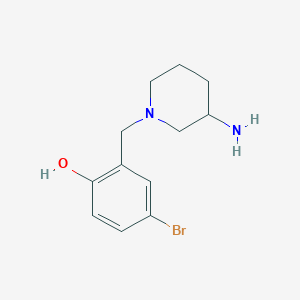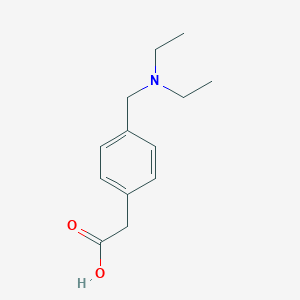![molecular formula C8H13N3O2S B1474756 3-(Aminomethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 1785229-75-5](/img/structure/B1474756.png)
3-(Aminomethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Descripción general
Descripción
The compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazoles are important in organic and medicinal chemistry due to their structural diversity and wide range of applications, including in the pharmaceutical industry .
Molecular Structure Analysis
Pyrazoles are composed of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific structure of your compound would depend on the positions of the aminomethyl, methyl, and thiopyrano groups on the pyrazole ring.Aplicaciones Científicas De Investigación
Green Synthesis Techniques
Heterocyclic compounds such as Pyrano[2,3-c]-pyrazoles and Pyrazolo[1,5-a]Pyrimidines have been synthesized through green, solvent-free methods. These compounds were obtained via reactions involving ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile without the use of solvents, showcasing an environmentally friendly approach to heterocyclic synthesis (Al-Matar et al., 2010).
Structural Characterization and Bioactivity Studies
The structural characterization of pyrazole derivatives through spectroscopic methods and single crystal X-ray crystallography has been a key area of research. Studies have identified the pharmacophore sites for antitumor, antifungal, and antibacterial activities within these compounds, contributing to the development of new therapeutic agents (Titi et al., 2020).
Catalysis and Synthetic Applications
Research has also focused on developing novel and heterogeneous catalysts for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. The use of supported ammonium dihydrogen phosphate as a catalyst exemplifies the advancement in synthesizing such heterocyclic compounds efficiently (Maleki & Ashrafi, 2014).
Advances in Multicomponent Reactions
Multicomponent reactions (MCRs) have been explored for the synthesis of bis(pyrazolyl)methane derivatives, showcasing the efficiency of creating complex molecules from simple starting materials. This methodological advance has led to the synthesis of compounds with a broad range of biological activities, highlighting the synthetic and application versatility of heterocyclic compounds (Sadeghpour & Olyaei, 2021).
Novel Synthesis and Application in Medicinal Chemistry
The synthesis of novel heterocyclic compounds and their evaluation for antimicrobial activities further exemplify the application of these compounds in medicinal chemistry. The development of new synthetic routes and the assessment of biological activities contribute to the discovery of new therapeutic agents (Shamroukh et al., 2007).
Mecanismo De Acción
Direcciones Futuras
The field of pyrazole synthesis has seen significant progress in recent years, with a focus on green methodologies and the development of eco-friendly and resource-efficient synthetic methodologies . Future research directions may include further exploration of the biological activities of pyrazoles and the development of new synthetic methods.
Análisis Bioquímico
Biochemical Properties
3-(Aminomethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrazole derivatives are known to interact with enzymes such as p38MAPK and COX . These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives have been shown to affect various cell types, including cancer cells, by modulating signaling pathways such as the MAPK pathway . This modulation can lead to changes in cell proliferation, apoptosis, and other critical cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, altering the biochemical pathways. For example, pyrazole derivatives can bind to the active sites of enzymes, leading to competitive inhibition . Additionally, these compounds can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, affecting their efficacy and potency . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that pyrazole derivatives can have a threshold effect, where a specific dosage is required to achieve the desired therapeutic outcome. Beyond this threshold, the compound may exhibit toxic effects, impacting the overall health of the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Pyrazole derivatives are known to affect the metabolism of other compounds by inhibiting or activating specific enzymes . These interactions can lead to changes in the concentration of metabolites, impacting the overall metabolic balance within the cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation . The distribution of pyrazole derivatives within the body can determine their efficacy and potential side effects. Understanding the transport mechanisms is essential for optimizing the therapeutic use of this compound.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of pyrazole derivatives can influence their interaction with biomolecules and their overall biochemical effects.
Propiedades
IUPAC Name |
(2-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-11-8(4-9)6-5-14(12,13)3-2-7(6)10-11/h2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVFZDFJMLPZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CS(=O)(=O)CCC2=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


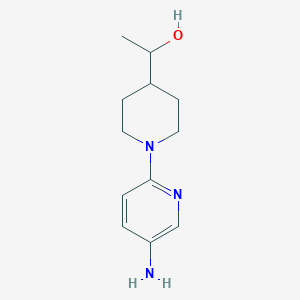
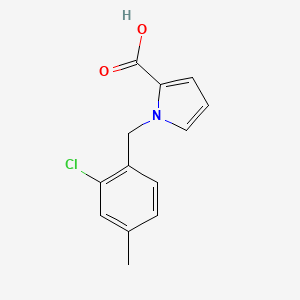


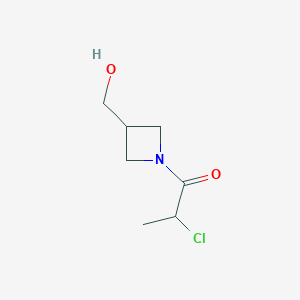
![2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1474680.png)
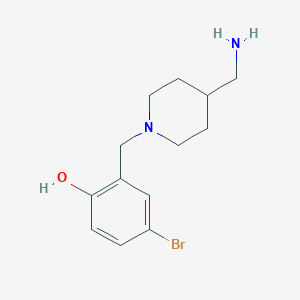

![2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1474684.png)
